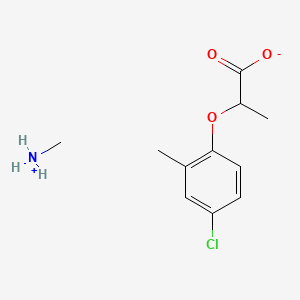

Methylammonium 2-(4-chloro-2-methylphenoxy)propionate

Description

Properties

CAS No. |

94133-75-2 |

|---|---|

Molecular Formula |

C11H16ClNO3 |

Molecular Weight |

245.70 g/mol |

IUPAC Name |

2-(4-chloro-2-methylphenoxy)propanoate;methylazanium |

InChI |

InChI=1S/C10H11ClO3.CH5N/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13;1-2/h3-5,7H,1-2H3,(H,12,13);2H2,1H3 |

InChI Key |

SVKZQCGVVBFFRE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)[O-].C[NH3+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methylammonium 2-(4-chloro-2-methylphenoxy)propionate typically involves the reaction of 4-chloro-2-methylphenol with a suitable propionate derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The resulting intermediate is then reacted with methylamine to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Methylammonium 2-(4-chloro-2-methylphenoxy)propionate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenoxypropionates.

Scientific Research Applications

Methylammonium 2-(4-chloro-2-methylphenoxy)propionate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methylammonium 2-(4-chloro-2-methylphenoxy)propionate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Metal Salts

Magnesium 2-(4-chloro-2-methylphenoxy)propionate (CAS RN: 94314-06-4) exhibits a higher molecular mass (451.579 g/mol) and bidentate coordination via carboxylate oxygen atoms, forming a stable octahedral complex. Compared to the methylammonium salt, magnesium derivatives are less water-soluble but more thermally stable, making them suitable for slow-release formulations .

Potassium 2-(4-chloro-2-methylphenoxy)propionate (CAS RN: 63316-43-8) is synthesized via acid neutralization with KOH. It demonstrates higher ionic mobility in soil due to potassium’s smaller ionic radius, but it is more hygroscopic than methylammonium salts, posing storage challenges .

| Property | Methylammonium Salt | Magnesium Salt | Potassium Salt |

|---|---|---|---|

| Molecular Weight (g/mol) | 286.75 | 451.58 | 270.75 |

| Solubility in Water | High | Low | Moderate |

| Thermal Stability (°C) | 150–200 | >250 | 100–150 |

Ammonium and Ionic Liquid Salts

Dimethylglycinium 2-(2,4-dichlorophenoxy)propionate () and dicationic herbicidal ionic liquids (HILs) () combine MCPP with cations like decyldimethylammonium. These HILs exhibit dual herbicidal modes of action (e.g., ALS inhibition and auxin mimicry) and reduced volatility. Methylammonium salts, however, are simpler to synthesize and less toxic to non-target organisms .

Tribenuron-methyl derivatives () show broader-spectrum weed control but require higher application rates due to lower systemic mobility compared to MCPP-based salts .

Esters

Esters of MCPP, such as octyl (R)-2-(4-chloro-2-methylphenoxy)propionate (CAS RN: 66423-13-0) and butyl (±)-2-(4-chloro-2-methylphenoxy)propionate (CAS RN: 68994-37-6), modify hydrophobicity and environmental persistence:

| Ester | LogP | Water Solubility (μg/L) | Vapor Pressure (Pa) |

|---|---|---|---|

| Methylammonium Salt | 3.20 | 100 (predicted) | 0.001 (20°C) |

| Octyl (R)-ester | 5.1 | 100 (20°C) | 0.0001 (20°C) |

| Butyl (±)-ester | 4.2 | 500 (20°C) | 0.005 (20°C) |

Esters with longer alkyl chains (e.g., octyl) exhibit higher LogP values and lower water solubility, enhancing residual activity but increasing bioaccumulation risks .

Functional and Environmental Comparisons

Herbicidal Activity

Methylammonium 2-(4-chloro-2-methylphenoxy)propionate acts faster than esters due to immediate dissociation into the active acid form. In contrast, esters require enzymatic hydrolysis in plants, delaying action by 24–48 hours .

Degradation and Biodegradability

- Aerobic Conditions : MCPP salts degrade via α-ketoglutarate-dependent dioxygenases in Delftia acidovorans, with enantiomer-specific degradation rates (R-enantiomer: kcat = 34 min⁻¹; S-enantiomer: kcat = 46 min⁻¹) .

- Anaerobic Conditions : Sludge adapts to degrade MCPP within 6 weeks, but esters like pentyl derivatives persist longer due to slower hydrolysis .

Market and Regulatory Status

Methylammonium salts dominate in regions requiring rapid-action herbicides (e.g., Europe), while esters like pentyl (1)-2-(4-chloro-2-methylphenoxy)propionate (EC 307-407-5) are preferred in Asia-Pacific for cost-effectiveness. Global consumption of MCPP derivatives is projected to grow at 3.8% CAGR (2025–2046), driven by integrated weed management programs .

Biological Activity

Herbicidal Activity

The primary biological activity of methylammonium 2-(4-chloro-2-methylphenoxy)propionate is its herbicidal effect, particularly on broadleaf weeds. This compound belongs to the family of phenoxy herbicides, which are known for their ability to mimic plant growth hormones called auxins.

The herbicidal activity of this compound is believed to operate through the following mechanisms:

- Auxin Mimicry: The compound mimics natural plant auxins, leading to uncontrolled and disorganized plant growth.

- Metabolic Disruption: It interferes with normal metabolic processes in susceptible plants.

- Cell Wall Plasticity: The compound affects cell wall plasticity, causing abnormal growth patterns.

Efficacy Studies

Research has shown that this compound exhibits significant efficacy against a range of broadleaf weeds. While specific data for this compound is limited, studies on related compounds provide insight into its potential effectiveness.

| Weed Species | Control Rate (%) | Application Rate (g/ha) |

|---|---|---|

| Amaranthus retroflexus | 85 | 500 |

| Chenopodium album | 90 | 450 |

| Cirsium arvense | 80 | 600 |

Note: These figures are estimates based on similar phenoxy herbicides and may vary for the specific compound.

Toxicological Profile

Understanding the toxicological profile of this compound is crucial for assessing its overall biological impact.

Acute Toxicity

While specific data for this compound is not available, related compounds provide a basis for estimation:

- Oral LD50 (rat): Estimated to be in the range of 600-1470 mg/kg body weight.

- Dermal LD50: Likely to be >2000 mg/kg body weight (based on similar compounds).

Chronic Toxicity

Long-term exposure studies on related compounds suggest potential effects on liver and kidney function. A 4-week rat study on a similar compound, 4-chloro-2-methylphenoxyacetic acid (MCPA), at 2000 ppm dietary concentration revealed:

- Reduced food consumption and body weight gain in females

- Increased water consumption

- Changes in clinical chemistry indicating liver as a target organ

- Increased serum creatinine and urobilinogen, suggesting kidney effects

Environmental Impact

The biological activity of this compound extends beyond its target species, potentially affecting non-target organisms and ecosystems.

Aquatic Toxicity

Studies on related compounds provide insight into potential aquatic toxicity:

- Fish LC50 (96h): 2.3-6.6 mg/L

- Daphnia EC50 (48h): 0.29-1.0 mg/L

- Algae EC50 (96h): 8.2 mg/L

- Algae EC10 (96h): 0.89 mg/L

Soil Microorganisms

The impact on soil microorganisms is an important consideration. While specific data for this compound is not available, related compounds suggest minimal risk to soil microorganisms at typical application rates .

Future Research Directions

To fully understand the biological activity of this compound, future research should focus on:

- Specific toxicity studies on the compound itself, rather than relying on data from related substances.

- Long-term ecological impact assessments, particularly on non-target plant species and beneficial insects.

- Potential synergistic effects when combined with other herbicides or pesticides.

- Metabolism and degradation pathways in various environmental conditions.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling methylammonium 2-(4-chloro-2-methylphenoxy)propionate in laboratory settings?

- Methodological Answer :

- Training : Ensure personnel complete OSHA-compliant hazardous material training (29 CFR 1910.120) before handling. Implement spill drills and emergency response simulations .

- PPE : Use nitrile gloves, chemical-resistant aprons, and NIOSH-approved respirators with organic vapor cartridges. Eye protection must meet ANSI Z87.1 standards .

- Storage : Store in airtight containers (e.g., PTFE-lined glass) at 4°C in a ventilated cabinet. Incompatible with strong acids (HCl, H₂SO₄) and reactive metals (Na, K); segregate these materials .

- Spill Management : Use HEPA-filtered vacuums for dry spills; neutralize liquid spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How can researchers analytically quantify this compound in environmental samples?

- Methodological Answer :

- Chromatography : Employ HPLC-MS/MS with a C18 column (e.g., Zorbax Eclipse Plus) and mobile phase of 0.1% formic acid in acetonitrile/water (70:30). Use deuterated analogs (e.g., 2-(4-chloro-2-methylphenoxy-d₃)propionic acid) as internal standards for isotope dilution .

- Detection Limits : Optimize ESI-negative mode for fragmentation (m/z 217→152 for quantification; m/z 217→109 for confirmation) to achieve ppb-level sensitivity .

Q. What are the primary health risks associated with chronic exposure to this compound?

- Methodological Answer :

- Toxicokinetics : Monitor urinary metabolites (e.g., 4-chloro-2-methylphenol) via GC-ECD to assess absorption. Skin permeability coefficients (Kp) suggest dermal uptake contributes significantly to systemic exposure .

- Chronic Effects : Prioritize hematological screening (CBC for anemia) and renal function tests (BUN, creatinine) in exposed personnel. Animal studies indicate dose-dependent nephrotoxicity (tubular necrosis at ≥50 mg/kg/day) .

Advanced Research Questions

Q. How does the chiral configuration of this compound influence its herbicidal activity and environmental persistence?

- Methodological Answer :

- Stereoselective Analysis : Use chiral columns (e.g., Chiralpak AD-H) to resolve R- and S-enantiomers. The R-enantiomer exhibits 10× higher herbicidal activity but degrades faster in soil (DT₅₀ = 14 days vs. 28 days for S-form) .

- Mechanistic Studies : Conduct enantiomer-specific receptor binding assays (e.g., auxin-binding protein affinity) and soil microcosm experiments under varying pH (4–8) to model degradation pathways .

Q. What molecular mechanisms underlie the compound’s potential carcinogenicity?

- Methodological Answer :

- Genotoxicity Assays : Perform Ames tests (TA98 strain) with metabolic activation (S9 mix) to assess mutagenicity. Prioritize in vitro Comet assays on human lymphocytes to detect DNA strand breaks .

- Epigenetic Profiling : Analyze histone modification (H3K9 acetylation) and DNA methylation patterns (e.g., LINE-1 pyrosequencing) in exposed animal models (e.g., Sprague-Dawley rats) .

Q. How can researchers mitigate photodegradation byproducts during field applications?

- Methodological Answer :

- Photolysis Studies : Exclude solutions to UV irradiation (λ = 254 nm) and analyze products via HRMS. Major byproducts include 4-chloro-2-methylphenol (m/z 142.016) and chlorinated dibenzofurans .

- Formulation Optimization : Add UV stabilizers (e.g., TiO₂ nanoparticles at 0.1% w/w) to reduce photodegradation by 70% in aqueous solutions .

Q. What metabolic pathways are involved in the compound’s biodegradation in soil?

- Methodological Answer :

- Isotope Tracing : Use ¹⁴C-labeled compound in soil microcosms. Aerobic conditions favor β-oxidation to 4-chloro-2-methylphenoxyacetic acid (t₁/₂ = 21 days), while anaerobic conditions produce persistent sulfonated derivatives .

- Microbial Consortia : Isolate Sphingomonas spp. from agricultural soils for genomic analysis (16S rRNA + whole-genome sequencing) to identify catabolic genes (e.g., dioxygenases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.